molecular formula C18H23N3O5 B2441444 N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 921516-25-8

N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2441444
CAS RN: 921516-25-8
M. Wt: 361.398
InChI Key: IJXCZHDBWPZGGI-UHFFFAOYSA-N
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Description

“N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a carbonyl group (C=O) attached to a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the various substituents. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and the amide group would be key features. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group could participate in a variety of reactions, including hydrolysis and condensation. The pyridazine ring could also undergo reactions such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

1. Antitumor and Anticancer Activities

Compounds structurally related to N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide have shown promising results in antitumor and anticancer activities. For example, a study by Liu et al. (2020) synthesized novel derivatives containing a similar structural moiety, which demonstrated moderate to good antitumor activities against various cancer cell lines, including A549, H460, and HT-29 (Liu et al., 2020).

2. Antimicrobial Properties

Research has also been conducted on compounds with structures akin to the mentioned compound for their potential antimicrobial properties. For example, a study by Patel and Patel (2010) synthesized fluoroquinolone-based derivatives showing antimicrobial activities (Patel & Patel, 2010).

3. Biological Activity Assessment

Derivatives of this compound have been evaluated for various biological activities, such as analgesic, anti-inflammatory, and antimicrobial effects. A study by Gein et al. (2019) synthesized compounds that were tested for these activities, indicating the broad potential of this chemical class in biological applications (Gein et al., 2019).

4. Synthesis of Heterocyclic Compounds

The compound is also relevant in the synthesis of heterocyclic compounds, which are crucial in drug discovery. Bol’but et al. (2014) used related compounds in the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, highlighting its utility in complex chemical syntheses (Bol’but et al., 2014).

5. Inhibitory Effects on Kinase Activity

Compounds with a similar structure have been evaluated for their inhibitory effects on kinase activity, which is significant in cancer treatment strategies. Schroeder et al. (2009) identified compounds as potent and selective Met kinase inhibitors (Schroeder et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study of this compound could lead to new insights in fields such as medicinal chemistry or materials science. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-4-25-16(26-5-2)12-19-18(23)17-14(24-3)11-15(22)21(20-17)13-9-7-6-8-10-13/h6-11,16H,4-5,12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXCZHDBWPZGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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